molecular formula C7H11Cl B041769 1-chloro-2-methylenecyclohexane CAS No. 71518-98-4

1-chloro-2-methylenecyclohexane

Cat. No.: B041769
CAS No.: 71518-98-4
M. Wt: 130.61 g/mol
InChI Key: QJTPBLPEOSDKKM-UHFFFAOYSA-N
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Description

1-Chloro-2-methylidenecyclohexane is an organic compound with the molecular formula C7H11Cl. It is an allylic chloride, which means it contains a chlorine atom attached to a carbon atom that is adjacent to a carbon-carbon double bond. This compound is used as an organic building block in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methylidenecyclohexane can be synthesized through various methods. One common approach involves the chlorination of 2-methylidenecyclohexane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 1-chloro-2-methylidenecyclohexane may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methylidenecyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted cyclohexane derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclohexene derivatives.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2), resulting in the formation of di-substituted cyclohexanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are employed.

    Addition: Hydrogen chloride (HCl) or bromine (Br2) can be used for addition reactions.

Major Products:

    Substitution: Formation of 1-hydroxy-2-methylidenecyclohexane or 1-amino-2-methylidenecyclohexane.

    Elimination: Formation of 1-methylidenecyclohexene.

    Addition: Formation of 1,2-dichlorocyclohexane or 1-chloro-2-bromocyclohexane.

Scientific Research Applications

1-Chloro-2-methylidenecyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving allylic chlorides.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-2-methylidenecyclohexane involves its reactivity as an allylic chloride. The chlorine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The double bond in the compound also allows for addition reactions with electrophiles. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which makes the double bond more reactive .

Comparison with Similar Compounds

    1-Chloro-2-methylcyclohexane: Similar in structure but lacks the double bond, making it less reactive in addition reactions.

    2-Chloro-1-methylidenecyclohexane: Positional isomer with different reactivity due to the location of the chlorine atom.

    1-Bromo-2-methylidenecyclohexane: Similar reactivity but with bromine instead of chlorine, which can affect the reaction conditions and products.

Uniqueness: 1-Chloro-2-methylidenecyclohexane is unique due to its combination of an allylic chloride and a double bond, which provides a versatile platform for various chemical reactions. Its reactivity makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

1-chloro-2-methylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl/c1-6-4-2-3-5-7(6)8/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTPBLPEOSDKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCC1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502218
Record name 1-Chloro-2-methylidenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71518-98-4
Record name 1-Chloro-2-methylidenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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